1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is a complex organic compound that features a combination of indole, pyridine, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine likely involves multiple steps, including:
- Formation of the indole ring system.
- Introduction of the cyano group at the 6-position of the indole.
- Coupling of the indole derivative with a piperazine ring.
- Functionalization of the piperazine with the pyridine moiety.
Industrial Production Methods
Industrial production methods would typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution (EAS) reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and pyridine structures are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(methylamino)-2-pyridinyl)piperazine
- 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(ethylamino)-2-pyridinyl)piperazine
Uniqueness
The uniqueness of 1-((6-Cyano-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine might lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
CAS No. |
147920-12-5 |
---|---|
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H24N6O/c1-15(2)25-18-4-3-7-24-21(18)27-8-10-28(11-9-27)22(29)20-13-17-6-5-16(14-23)12-19(17)26-20/h3-7,12-13,15,25-26H,8-11H2,1-2H3 |
InChI Key |
UPIYXGWFALWDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.